2-Formyl-4-(3-hydroxyphenyl)phenol
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Overview
Description
2-Formyl-4-(3-hydroxyphenyl)phenol is an organic compound that features both aldehyde and phenol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-4-(3-hydroxyphenyl)phenol can be achieved through various methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent . This method is noted for its mild, green, and highly efficient protocol, allowing for the smooth transformation of arylboronic acids into substituted phenols without the need for chromatographic purification.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale phenol synthesis can be applied. These methods often involve the use of transition-metal catalyzed processes, nucleophilic aromatic substitution of aryl halides, and hydroxylation of benzene .
Chemical Reactions Analysis
Types of Reactions
2-Formyl-4-(3-hydroxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
2-Formyl-4-(3-hydroxyphenyl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Formyl-4-(3-hydroxyphenyl)phenol involves its interaction with various molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, influencing their structure and function. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
3-Formylphenylboronic Acid: Similar in structure but with a boronic acid group instead of a phenol group.
4-Formylphenylboronic Acid: Another structural analog with a boronic acid group.
4-((3-Formyl-4-hydroxyphenyl)azo)-1-alkylpyridinium Salts: Compounds with similar functional groups but different overall structures and properties.
Uniqueness
2-Formyl-4-(3-hydroxyphenyl)phenol is unique due to its combination of aldehyde and phenol functional groups, which confer distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-hydroxy-5-(3-hydroxyphenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-8-11-6-10(4-5-13(11)16)9-2-1-3-12(15)7-9/h1-8,15-16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYFRBDUSASORX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685032 |
Source
|
Record name | 3',4-Dihydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40685032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1098984-10-1 |
Source
|
Record name | 3',4-Dihydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40685032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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